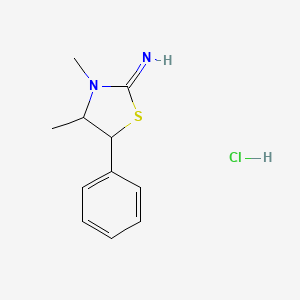
Thiadrine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiadrine hydrochloride, also known as thiamine hydrochloride, is a water-soluble vitamin, commonly referred to as vitamin B1. It is an essential micronutrient for humans and animals, playing a crucial role in carbohydrate metabolism and energy production. Thiamine hydrochloride is widely used in dietary supplements and medications to treat and prevent thiamine deficiency-related conditions such as beriberi and Wernicke-Korsakoff syndrome .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of thiamine hydrochloride involves several steps. One common method includes the reaction of thiamine nitrate with hydrochloric acid. The process typically involves heating concentrated hydrochloric acid to generate hydrogen chloride gas, which is then introduced into a methanol solution containing thiamine nitrate. The reaction mixture is then filtered, washed, and dried to obtain thiamine hydrochloride .
Industrial Production Methods
In industrial settings, the production of thiamine hydrochloride follows a similar process but on a larger scale. The use of chlorosulfonic acid to generate hydrogen chloride gas is common, although it poses safety risks due to its highly toxic nature. To mitigate these risks, alternative methods involving the use of less hazardous chemicals have been developed .
Análisis De Reacciones Químicas
Types of Reactions
Thiamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly sensitive to degradation under alkaline conditions, heat, and light .
Common Reagents and Conditions
Oxidation: Thiamine hydrochloride can be oxidized in the presence of oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur in the presence of nucleophiles, leading to the formation of different thiamine derivatives.
Major Products
The major products formed from these reactions include thiamine monophosphate, thiamine diphosphate, and thiamine triphosphate, which are biologically active forms of thiamine .
Aplicaciones Científicas De Investigación
Thiamine hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
Thiamine hydrochloride exerts its effects by converting into its active form, thiamine pyrophosphate, in the body. Thiamine pyrophosphate acts as a coenzyme in several enzymatic reactions involved in carbohydrate metabolism, including the decarboxylation of pyruvic acid and alpha-keto acids. This process is crucial for the production of energy in the form of adenosine triphosphate (ATP) .
Comparación Con Compuestos Similares
Similar Compounds
- Thiamine mononitrate
- Thiamine diphosphate
- Thiamine triphosphate
- Adenosine thiamine diphosphate
- Adenosine thiamine triphosphate
Uniqueness
Thiamine hydrochloride is unique due to its high solubility in water, making it an ideal form for oral and injectable supplements. Its stability in acidic conditions also makes it suitable for use in various pharmaceutical formulations .
Propiedades
Número CAS |
21361-95-5 |
|---|---|
Fórmula molecular |
C11H15ClN2S |
Peso molecular |
242.77 g/mol |
Nombre IUPAC |
3,4-dimethyl-5-phenyl-1,3-thiazolidin-2-imine;hydrochloride |
InChI |
InChI=1S/C11H14N2S.ClH/c1-8-10(14-11(12)13(8)2)9-6-4-3-5-7-9;/h3-8,10,12H,1-2H3;1H |
Clave InChI |
NDTVIKQHNMODBX-UHFFFAOYSA-N |
SMILES canónico |
CC1C(SC(=N)N1C)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


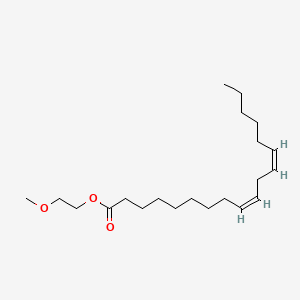
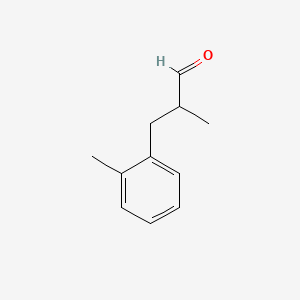
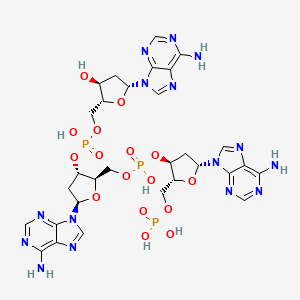
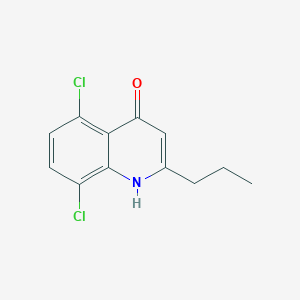
![N-[1-(2,4-dimethylphenoxy)propan-2-yl]-N-ethyl-2-(2-methylpiperidin-1-yl)acetamide](/img/structure/B13759624.png)
![Benzenemethanamine, 3(or 4)-[2-(trimethoxysilyl)ethyl]-](/img/structure/B13759626.png)
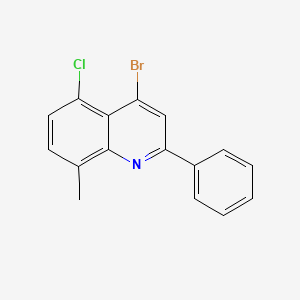
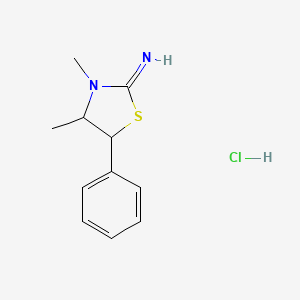
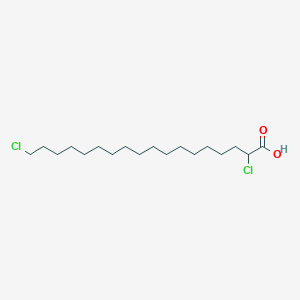
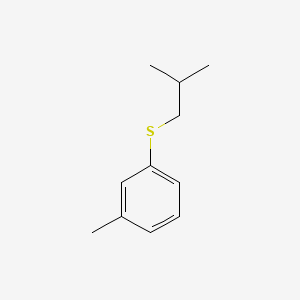
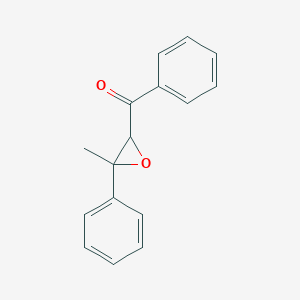
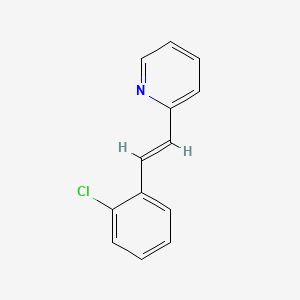
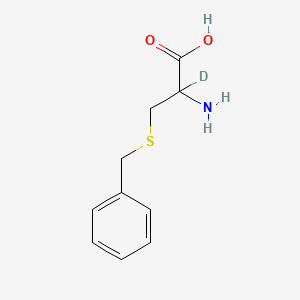
![Propanamide, N-(6-oxo-6H-anthra[9,1-cd]isothiazol-7-yl)-](/img/structure/B13759670.png)
